Species-Specific TRPV1 Antagonist Potency: Human vs. Rat IC50 Values for A-889425 and Capsazepine
A-889425 demonstrates significantly greater potency at the human TRPV1 receptor compared to the rat ortholog, a difference of approximately 10-fold. This species-specific profile contrasts with the classical antagonist capsazepine, which is more potent at human TRPV1 but with a less favorable selectivity window and higher absolute IC50 values [1][2]. This information is critical for interpreting preclinical rodent data and extrapolating to potential human efficacy.
| Evidence Dimension | In vitro potency: IC50 for TRPV1 antagonism (Capsaicin-induced activation) |
|---|---|
| Target Compound Data | Human TRPV1 IC50 = 34 nM; Rat TRPV1 IC50 = 335 nM |
| Comparator Or Baseline | Capsazepine: Human TRPV1 IC50 = 56.2 nM - 93.7 nM; Rat TRPV1 IC50 = 463 nM - 562 nM (various assays) |
| Quantified Difference | A-889425 is ~1.7-2.8X more potent at human TRPV1 and ~1.4-1.7X more potent at rat TRPV1 than capsazepine. A-889425 shows a ~10X human/rat potency ratio, while capsazepine shows a ~5-8X ratio. |
| Conditions | Various cellular assays: HEK293 cells expressing recombinant human or rat TRPV1; agonist is capsaicin. |
Why This Matters
This quantitative potency profile allows researchers to select the appropriate compound and dose for cross-species studies, ensuring robust target engagement in both rodent models and potential future human trials.
- [1] TargetMol. A-889425 Datasheet (T200890). View Source
- [2] Phillips, E., et al. (2004). Identification of species-specific determinants of the action of the antagonist capsazepine and the agonist PPAHV on TRPV1. Journal of Biological Chemistry, 279(17), 17165-17172. PMID: 14749321. View Source
